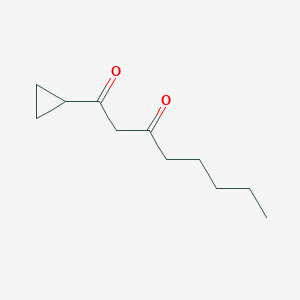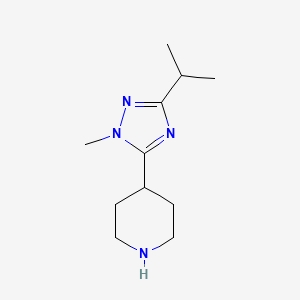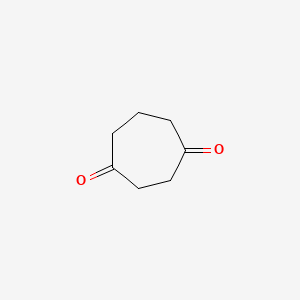
1,4-Cycloheptanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cycloheptanedione is an organic compound with the molecular formula C7H10O2 . It is a diketone, meaning it contains two ketone groups. This compound is part of the cycloheptane family, characterized by a seven-membered ring structure. The presence of two ketone groups at the 1 and 4 positions makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Cycloheptanedione can be synthesized through various methods. One common approach involves the oxidation of cycloheptanone . This reaction typically uses strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the ring expansion of cyclohexanone derivatives using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled oxidation of cycloheptanone using environmentally friendly oxidizing agents and catalysts to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cycloheptanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ketone positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi).
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols and alcohols.
Substitution: Various substituted cycloheptanones.
Aplicaciones Científicas De Investigación
1,4-Cycloheptanedione has numerous applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 1,4-Cycloheptanedione involves its ability to act as an electrophile due to the presence of two ketone groups. These ketone groups can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound can also participate in cycloaddition reactions, forming new ring structures .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexanedione: A six-membered ring diketone with similar reactivity but different ring strain and stability.
1,3-Cycloheptanedione: Another isomer with ketone groups at the 1 and 3 positions, leading to different chemical properties and reactivity.
Uniqueness
1,4-Cycloheptanedione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered counterparts. The positioning of the ketone groups also influences its reactivity and the types of reactions it can undergo .
Propiedades
Número CAS |
14950-46-0 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
cycloheptane-1,4-dione |
InChI |
InChI=1S/C7H10O2/c8-6-2-1-3-7(9)5-4-6/h1-5H2 |
Clave InChI |
JFZCBLXXTGLKOG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


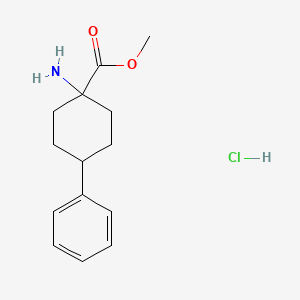
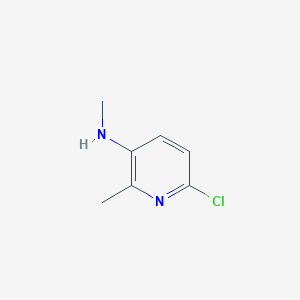
![N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
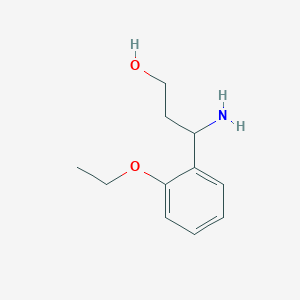



![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
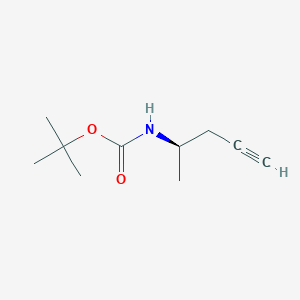
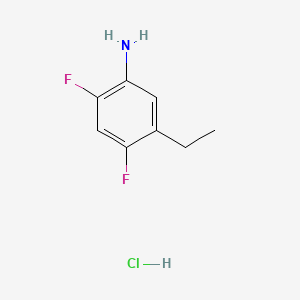
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
